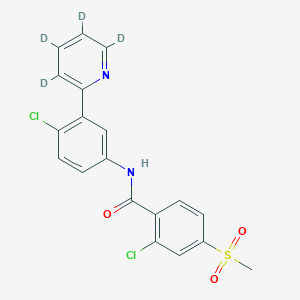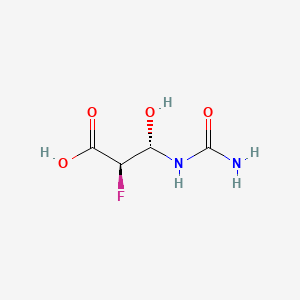
(2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both a fluorine atom and a hydroxyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a fluorinated precursor with a carbamoylating agent under controlled conditions to introduce the carbamoylamino group. The reaction conditions often require low temperatures and specific solvents to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be more efficient than batch processing. The use of automated systems can also help in maintaining the stereochemical purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbamoylamino group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbamoylamino group would produce an amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for a variety of chemical transformations.
Biology
In biological research, this compound can be used to study enzyme interactions due to its chiral nature. It can serve as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme specificity and mechanism.
Medicine
In medicine, this compound has potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals. Its unique properties make it suitable for use in various chemical processes, including catalysis and material science.
Mécanisme D'action
The mechanism of action of (2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding, while the carbamoylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-3-(carbamoylamino)-2-hydroxypropanoic acid: Lacks the fluorine atom, which can affect its reactivity and interactions.
(2R,3S)-3-(amino)-2-fluoro-3-hydroxypropanoic acid: Lacks the carbamoyl group, which can influence its chemical properties and biological activity.
Uniqueness
The presence of both a fluorine atom and a carbamoylamino group in (2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C4H7FN2O4 |
|---|---|
Poids moléculaire |
166.11 g/mol |
Nom IUPAC |
(2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid |
InChI |
InChI=1S/C4H7FN2O4/c5-1(3(9)10)2(8)7-4(6)11/h1-2,8H,(H,9,10)(H3,6,7,11)/t1-,2+/m1/s1 |
Clé InChI |
WIMOZFAJHGXYEY-NCGGTJAESA-N |
SMILES isomérique |
[C@@H]([C@@H](NC(=O)N)O)(C(=O)O)F |
SMILES canonique |
C(C(NC(=O)N)O)(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


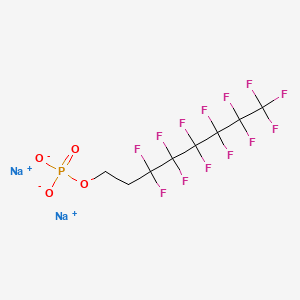
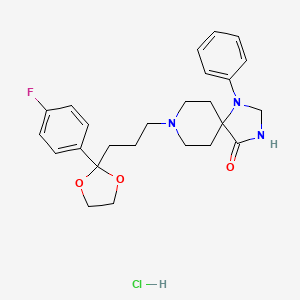


![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)

![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
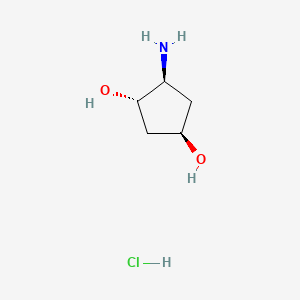

![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)
![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)
